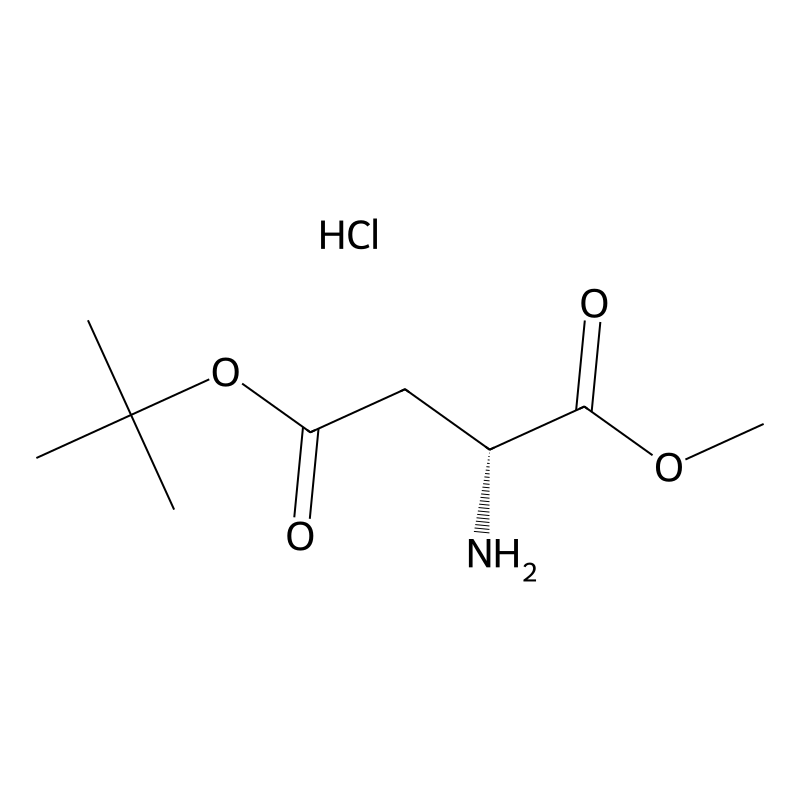

(R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride is a chiral compound with the molecular formula and a molecular weight of approximately 239.697 g/mol. This compound features a tert-butyl group, a methyl group, and an amino group attached to a succinate backbone, which contributes to its unique structural properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in chemistry and biology .

- Oxidation: The amino group can be oxidized to yield oxo derivatives.

- Reduction: The succinate backbone can be reduced to form diols or other reduced forms.

- Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.

- Reducing Agents: Lithium aluminum hydride or sodium borohydride are effective for reduction processes.

- Substitution Reagents: Alkyl halides or acyl chlorides can facilitate substitution reactions.

(R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride primarily targets the N-methyl-D-aspartate receptor (NMDAR), acting as a specific agonist that mimics glutamate, the neurotransmitter that normally interacts with this receptor. This action influences various biochemical pathways, particularly those related to the glutamate/NMDAR axis, which has implications in conditions such as acute lung injury, pulmonary hypertension, and diabetes. In cancer research, NMDA receptor antagonists derived from this compound have been shown to inhibit cell growth by reducing NMDA receptor activity .

The synthesis of (R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride involves several key steps:

- Starting Material Preparation: The process begins with the preparation of a chiral precursor.

- Formation of the Succinate Backbone: This is achieved through reactions such as esterification and amidation.

- Introduction of Functional Groups: The tert-butyl, methyl, and amino groups are introduced via selective reactions like alkylation and amination.

- Hydrochloride Salt Formation: The final step involves converting the free base into the hydrochloride salt by reacting it with hydrochloric acid .

(R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride has diverse applications:

- In Chemistry: It serves as a chiral building block in the synthesis of complex molecules.

- In Biology: It is utilized in studying enzyme mechanisms and protein-ligand interactions.

- In Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.

- In Industry: Used in producing specialty chemicals and materials .

Research on (R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride has highlighted its interactions with various biological systems, particularly its agonistic effects on N-methyl-D-aspartate receptors. These interactions have been studied to understand their implications in neurological functions and potential therapeutic applications in diseases involving excitatory neurotransmission dysregulation.

Several compounds share structural similarities with (R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride, including:

- D-Aspartic Acid: A naturally occurring amino acid involved in neurotransmission.

- N-Methyl-D-Aspartate: A synthetic compound that acts as an agonist at NMDA receptors.

- L-Aspartic Acid: An amino acid that plays a role in metabolism and neurotransmission.

Unique Features

The uniqueness of (R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride lies in its specific chiral configuration and functional groups that enhance its solubility and biological activity compared to these similar compounds. Its targeted action on NMDA receptors distinguishes it from others that may not exhibit such specificity or potency .